1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a pyrrolidine ring and an aromatic amine group contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar pyrrolidine-2,5-dione structures have been reported to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, can interact with biological targets in a variety of ways .
Biochemical Pathways
Compounds with similar structures have been found to influence a range of biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to influence the pharmacokinetic properties of drugs .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Action Environment
Environmental factors can generally influence the action of compounds with similar structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with an aromatic amine, followed by cyclization. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic or pyrrolidine derivatives.
Scientific Research Applications
1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the butyl and ethylphenyl groups.
N-Phenylpyrrolidine-2,5-dione: Similar structure but with a phenyl group instead of an ethylphenyl group.
1-Butylpyrrolidine-2,5-dione: Lacks the aromatic amine group.
Uniqueness
1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is unique due to the presence of both a butyl group and an aromatic amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-butyl-3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-10-18-15(19)11-14(16(18)20)17-13-8-6-12(4-2)7-9-13/h6-9,14,17H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJMHPBPLSALRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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